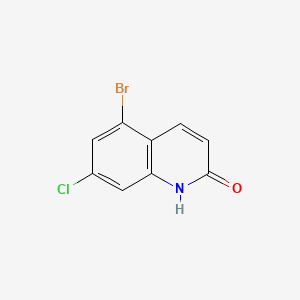
5-Bromo-7-chloroquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-7-chloroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and chlorine atoms in the quinoline ring can significantly influence the compound’s chemical properties and biological activities.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Brom-7-chlorchinolin-2(1H)-on beinhaltet typischerweise die Halogenierung von Chinolinderivaten. Ein gängiges Verfahren ist die Bromierung und Chlorierung von Chinolin-2(1H)-on unter Verwendung von Brom- und Chlorreagenzien unter kontrollierten Bedingungen. Die Reaktion kann einen Katalysator und spezifische Temperatur- und Druckbedingungen erfordern, um hohe Ausbeuten zu erzielen.
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion von 5-Brom-7-chlorchinolin-2(1H)-on große Halogenierungsverfahren umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Sicherheit des Produktionsprozesses verbessern. Qualitätskontrollmaßnahmen sind unerlässlich, um die Reinheit und Konsistenz des Endprodukts sicherzustellen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Brom-7-chlorchinolin-2(1H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-N-Oxid-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene Chinolinderivate mit veränderten Eigenschaften umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können die Brom- oder Chloratome durch andere funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Nucleophile wie Amine, Thiole oder Alkoxide können in Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Chinolin-N-Oxid-Derivate ergeben, während Substitutionsreaktionen eine Vielzahl von funktionalisierten Chinolinverbindungen erzeugen können.
Wissenschaftliche Forschungsanwendungen
5-Brom-7-chlorchinolin-2(1H)-on hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seiner möglichen biologischen Aktivitäten, wie z. B. antimikrobielle und krebshemmende Eigenschaften.
Medizin: Untersucht wegen seiner potenziellen therapeutischen Anwendungen bei der Behandlung verschiedener Krankheiten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 5-Brom-7-chlorchinolin-2(1H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Das Vorhandensein von Brom- und Chloratomen kann die Bindungsaffinität der Verbindung zu bestimmten Enzymen oder Rezeptoren erhöhen. Die genauen Wege und Zielstrukturen können je nach der untersuchten biologischen Aktivität variieren.
Wirkmechanismus
The mechanism of action of 5-Bromo-7-chloroquinolin-2(1H)-one involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The exact pathways and targets may vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Bromchinolin-2(1H)-on: Fehlt das Chloratom, was zu unterschiedlichen chemischen und biologischen Eigenschaften führen kann.
7-Chlorchinolin-2(1H)-on: Fehlt das Bromatom, was auch seine Reaktivität und Aktivität beeinflussen kann.
5,7-Dichlorchinolin-2(1H)-on: Enthält zwei Chloratome anstelle von Brom und Chlor, was zu unterschiedlichen Eigenschaften führt.
Einzigartigkeit
5-Brom-7-chlorchinolin-2(1H)-on ist einzigartig aufgrund des Vorhandenseins sowohl von Brom- als auch von Chloratomen im Chinolinring. Diese Kombination kann zu einer einzigartigen chemischen Reaktivität und biologischen Aktivität im Vergleich zu anderen Chinolinderivaten führen.
Eigenschaften
Molekularformel |
C9H5BrClNO |
|---|---|
Molekulargewicht |
258.50 g/mol |
IUPAC-Name |
5-bromo-7-chloro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5BrClNO/c10-7-3-5(11)4-8-6(7)1-2-9(13)12-8/h1-4H,(H,12,13) |
InChI-Schlüssel |
HNAJXTDFXFSOCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)NC2=C1C(=CC(=C2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


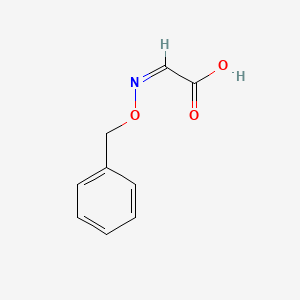
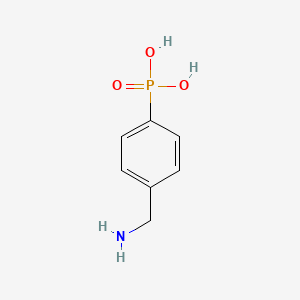
![3H-Imidazo[4,5-c]pyridine-2-carbonitrile](/img/structure/B11760678.png)
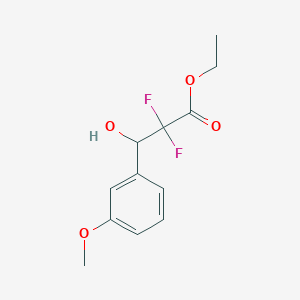
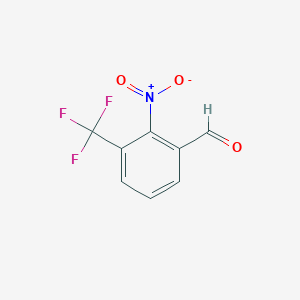
![2-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole](/img/structure/B11760690.png)
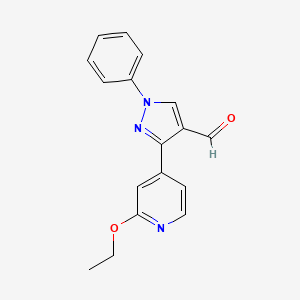
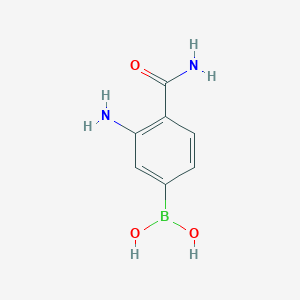
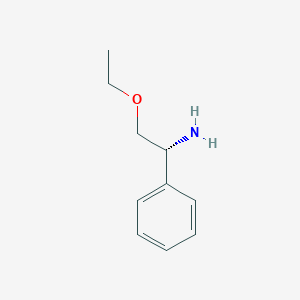
![5-{[(Pyridin-4-yl)methyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B11760729.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11760752.png)
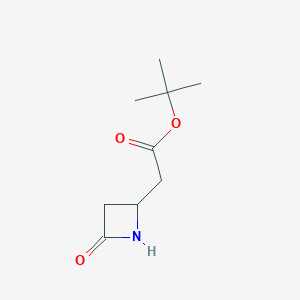
![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11760755.png)
